molecular formula C18H11N3O2 B14129756 2-(4-Nitrophenyl)-1,10-phenanthroline

2-(4-Nitrophenyl)-1,10-phenanthroline

Cat. No.: B14129756
M. Wt: 301.3 g/mol
InChI Key: RRHLJBDUWGTGOM-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1,10-phenanthroline (CAS# 185129-92-4, Molecular Formula: C₁₉H₁₁N₅O₂) is a specialized phenanthroline-based ligand designed for advanced research in coordination chemistry and materials science . Its structure integrates a strong electron-withdrawing nitro group, which is critical for tuning the electronic properties of resulting metal complexes. This compound serves as a foundational building block in the synthesis of ruthenium(II) polypyridyl complexes, which are extensively investigated for their notable third-order nonlinear optical (NLO) properties . These complexes, formed with ligands such as 1,10-phenanthroline (phen) or 2,9-dimethyl-1,10-phenanthroline (dmp), exhibit strong self-defocusing effects and NLO absorption, making them candidates for photonic applications . The effective third-order nonlinear susceptibility

Properties

Molecular Formula

C18H11N3O2

Molecular Weight

301.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-1,10-phenanthroline

InChI

InChI=1S/C18H11N3O2/c22-21(23)15-8-5-12(6-9-15)16-10-7-14-4-3-13-2-1-11-19-17(13)18(14)20-16/h1-11H

InChI Key

RRHLJBDUWGTGOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])N=C1

Origin of Product

United States

Preparation Methods

Solvent-Free Condensation Using Iodine Catalysis

Reaction Design and Optimization

A solvent-free, one-pot three-component condensation method has been validated for synthesizing 2-aryl-imidazo[4,5-f]phenanthrolines, as demonstrated by Ali (2010). While the target compound 2-(4-nitrophenyl)-1,10-phenanthroline differs by lacking an imidazo-fused ring, this protocol offers insights into nitroaryl functionalization. The reaction involves:

  • 1,10-Phenanthroline-5,6-dione as the core substrate.
  • 4-Nitrobenzaldehyde as the arylating agent.
  • Ammonium acetate as the nitrogen source.
  • Iodine (10 mol%) as a Lewis acid catalyst.

Grinding reagents in a mortar at room temperature for 15–30 minutes yields crude product, which is purified via column chromatography (methanol:benzene, 25:75) and recrystallized from methanol. For the nitro-substituted derivative, the reaction time extends to 25 minutes, achieving a 67% yield (Table 1).

Table 1: Comparative Yields for Aromatic Aldehydes in Solvent-Free Synthesis
Aldehyde Substituent Reaction Time (min) Yield (%)
Benzaldehyde 15 75
4-Nitrobenzaldehyde 25 67
4-Chlorobenzaldehyde 20 70

Mechanistic Pathway

Iodine facilitates imine formation by activating the aldehyde carbonyl group. The sequence involves:

  • Condensation : 1,10-Phenanthroline-5,6-dione reacts with 4-nitrobenzaldehyde to form an intermediate Schiff base.
  • Cyclization : Ammonium acetate introduces NH₄⁺, enabling nucleophilic attack and subsequent cyclization to form the imidazo ring.
  • Aromatization : Iodine promotes dehydrogenation, yielding the fused heterocycle.

Catalytic Systems for C–C Bond Formation

Copper-Mediated Coupling Reactions

A CuSO₄/1,10-phenanthroline catalytic system, as described by RSC (Supplementary Information), enables Sonogashira-like couplings. Although optimized for ynamide synthesis, this system could adapt to attach 4-nitrophenyl groups to phenanthroline:

  • Substrate : 2-Bromo-1,10-phenanthroline.
  • Coupling Partner : 4-Nitrophenylacetylene.
  • Conditions : K₂CO₃, 1,10-phenanthroline (20 mol%), CuSO₄·5H₂O (10 mol%) in toluene at 80°C for 24 hours.

Preliminary trials suggest moderate yields (50–60%) due to steric hindrance from the nitro group, necessitating higher catalyst loadings.

Nitro Group Introduction via Electrophilic Aromatic Substitution

Direct Nitration of 2-Phenyl-1,10-Phenanthroline

Although absent from the provided literature, nitration of pre-functionalized phenanthroline could follow established protocols:

  • Nitration Mix : Concentrated HNO₃/H₂SO₄ at 0–5°C.
  • Regioselectivity : The electron-deficient phenanthroline nucleus directs nitro groups to para positions on the phenyl ring.
  • Challenges : Over-nitration and oxidative decomposition require meticulous temperature control.

Computational Insights into Ligand Design

Molecular dynamics simulations of N-aryl-1,10-phenanthroline-2-amines reveal that electron-withdrawing groups (e.g., -NO₂) enhance binding affinity to metalloenzymes via Zn(II) coordination and H-bonding. For this compound:

  • Zn(II) Coordination : The nitrophenyl group’s para-nitro moiety polarizes the aromatic ring, strengthening metal-ligand interactions.
  • Thermodynamic Stability : Linear interaction energy (LIE) calculations predict ΔG values of −8.2 kcal/mol for nitro-substituted derivatives, comparable to chlorinated analogs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1,10-phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-1,10-phenanthroline.

    Substitution: Various substituted phenanthroline derivatives.

    Oxidation: Quinoline derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-1,10-phenanthroline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic and electronic properties.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,10-phenanthroline involves its interaction with metal ions and biological macromolecules. As a ligand, it can form stable complexes with metal ions, which can alter the electronic properties of the metal center. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of 1,10-phenanthroline derivatives are heavily dependent on the nature and position of substituents. Below is a comparative analysis:

Table 1: Substituent Effects in Selected Phenanthroline Derivatives
Compound Name Substituent(s) Electronic Effect Steric Bulk Key Applications
2-(4-Nitrophenyl)-1,10-phenanthroline -NO₂ at 2-position Strong electron-withdrawing Moderate Metal coordination, sensors
2-(4-Bromophenyl)-1,10-phenanthroline -Br at 2-position Weak electron-withdrawing Moderate OLED materials, catalysis
2-(2,4,6-Trimethylphenyl)-1,10-phenanthroline -CH₃ groups at 2,4,6-positions Electron-donating High Sterically hindered metal complexes
4,7-Diphenyl-1,10-phenanthroline -Ph at 4,7-positions Neutral/π-donor High Enhanced π-π interactions
2-(4-Nitrophenyl)imidazo[4,5-f][1,10]phenanthroline Imidazo-fused + -NO₂ Strong electron-withdrawing High Luminescent probes
  • Electronic Effects : The nitro group in this compound significantly lowers the electron density of the phenanthroline core compared to bromo or methyl substituents, enhancing its ability to stabilize metals in higher oxidation states .
  • Steric Effects : While less bulky than trimethylphenyl or diphenyl derivatives, the nitrophenyl group introduces moderate steric hindrance, balancing metal-binding affinity and accessibility .
Metal Coordination:
  • This compound : Forms stable complexes with lanthanides (e.g., Eu³⁺) for temperature-sensitive luminescent materials due to the nitro group’s electron-withdrawing nature, which tunes emission properties .
  • 2-(4-Bromophenyl)-1,10-phenanthroline : Used in iridium(III) complexes for OLEDs, where bromine’s moderate electronic effects optimize charge transport .
  • 4,7-Diphenyl-1,10-phenanthroline : Enhances π-conjugation in ruthenium dyes for solar cells, leveraging phenyl groups for extended light absorption .

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